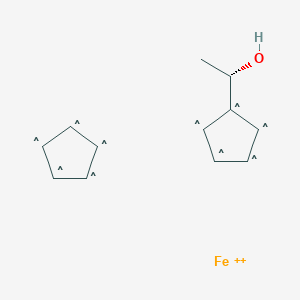

(S)-1-Ferrocenylethanol

Description

Properties

InChI |

InChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H;/q;;+2/t6-;;/m0../s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRCXCAYRXOOFP-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([C]1[CH][CH][CH][CH]1)O.[CH]1[CH][CH][CH][CH]1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C]1[CH][CH][CH][CH]1)O.[CH]1[CH][CH][CH][CH]1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FeO+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471758 | |

| Record name | CTK8F2120 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33136-66-2 | |

| Record name | CTK8F2120 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Enantiopure S 1 Ferrocenylethanol

Strategies for Enantioselective Synthesis

The quest for enantiopure (S)-1-Ferrocenylethanol has led to the development of sophisticated synthetic strategies. These methods are designed to control the stereochemical outcome of the reduction of acetylferrocene (B1663952), the prochiral starting material. The two predominant and most successful approaches are asymmetric hydrogenation, which utilizes chiral metal catalysts, and biocatalytic transformations, which employ enzymes to achieve high enantioselectivity. google.comdokumen.pub

Asymmetric Hydrogenation of Acetylferrocene

Asymmetric hydrogenation stands as a powerful tool for the synthesis of chiral alcohols, including this compound. This method involves the reduction of the ketone group in acetylferrocene using hydrogen gas in the presence of a chiral catalyst. The catalyst, typically a transition metal complex with a chiral ligand, orchestrates the delivery of hydrogen to one face of the ketone, leading to the preferential formation of one enantiomer. cjph.com.cnajchem-b.com

The success of asymmetric hydrogenation hinges on the design of the catalytic system, particularly the chiral ligand. mdpi.com A variety of transition metals, including rhodium, ruthenium, and iridium, have been employed, with the choice of metal influencing catalytic activity and selectivity. ajchem-b.comacs.org However, the ligand's structure is paramount in dictating the stereochemical outcome. mdpi.com

Chiral phosphine (B1218219) ligands, especially bidentate and tridentate phosphines, have proven to be highly effective. acs.orgresearchgate.net For instance, chiral ferrocene-based PNN ligands in complex with iridium have been used to achieve high yields and stereoselectivity in the asymmetric hydrogenation of acetylferrocene. cjph.com.cn Another notable class of ligands are the phosphinoferrocenylaminophosphines, known as BoPhoz ligands, which, when complexed with rhodium, exhibit excellent enantioselectivities (often >95% ee) and high turnover frequencies. acs.org The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalyst performance for specific substrates. researchgate.net

Table 1: Examples of Catalytic Systems for Asymmetric Hydrogenation of Acetylferrocene

| Catalyst System | Ligand Type | Metal | Enantiomeric Excess (ee) (%) | Reference |

| CAT-1 or CAT-2 | Chiral ferrocene (B1249389) PNN ligand | Iridium | up to 99.2% | cjph.com.cn |

| Rh-BoPhoz | Phosphinoferrocenylaminophosphine | Rhodium | >95% | acs.org |

| Ir-complex | Chiral ferrocene tridentate ligand | Iridium | High | google.com |

This table provides illustrative examples and is not exhaustive.

Beyond the catalyst itself, the optimization of reaction conditions is crucial for maximizing yield and enantioselectivity while minimizing catalyst loading. nih.gov Key parameters that are often fine-tuned include temperature, hydrogen pressure, solvent, and the presence of additives or bases. nih.govrsc.org

For example, in the synthesis of this compound via asymmetric hydrogenation of acetylferrocene, a complex of a chiral ferrocene PNN ligand with iridium was effectively used with lithium t-butoxide as a base and isopropanol (B130326) as the solvent. cjph.com.cn The development of novel chiral ferrocene ligands and their metal complexes has also aimed at reducing catalyst loading while maintaining high yield and enantiomeric excess. google.com The interplay between these factors is complex, and optimal conditions are often determined empirically for each specific catalytic system. nih.gov

Catalytic Systems and Ligand Design for Asymmetric Hydrogenation

Biocatalytic Transformations for this compound Production

Biocatalysis has emerged as a green and highly selective alternative for the production of enantiopure compounds. dokumen.pub This approach leverages the inherent stereoselectivity of enzymes to catalyze specific reactions, often under mild conditions. dokumen.pub

The enzymatic reduction of acetylferrocene and other ferrocenyl ketones offers a direct route to chiral ferrocenyl alcohols. nist.gov Lipases, in particular, have been extensively studied for the kinetic resolution of racemic 1-ferrocenylethanol. dntb.gov.uaresearchgate.net This process involves the selective acylation of one enantiomer, leaving the other unreacted and thus enantiomerically enriched. dntb.gov.ua For example, lipase (B570770) from Pseudomonas fluorescens has been used for the irreversible and highly enantioselective acylation of related halo-1-arylethanols. dntb.gov.ua

Another approach is the direct asymmetric reduction of the ketone. For instance, the reduction of acetylferrocene using sodium borohydride (B1222165) in the presence of β-cyclodextrin as a chiral host has been shown to produce optically active 1-ferrocenylethanol. The β-cyclodextrin forms an inclusion complex with the substrate, creating a chiral environment that directs the approach of the reducing agent.

Table 2: Enzyme-Catalyzed Transformations for this compound

| Enzyme/System | Transformation Type | Substrate | Key Finding | Reference |

| Lipase PS | Enantiospecific esterification | Racemic 1-ferrocenylethanol | Production of (R)-1-ferrocenylethylacetate, leaving this compound | dokumen.pub |

| β-Cyclodextrin/NaBH₄ | Asymmetric reduction | Acetylferrocene | Formation of optically active 1-ferrocenylethanol | |

| Lipases | Kinetic resolution via acylation | Racemic 1-ferrocenylethanol | High enantioselectivity achievable | dntb.gov.uaresearchgate.net |

This table provides illustrative examples and is not exhaustive.

To enhance the practical applicability of biocatalysts, immobilization is a key strategy. dokumen.pub Immobilizing an enzyme on a solid support can improve its stability, facilitate its separation from the reaction mixture, and enable its reuse, thereby reducing costs. dokumen.pub

In the context of producing (R)-1-ferrocenylethylacetate (and by extension, enriching the this compound enantiomer), lipases have been immobilized and used in organic media. dokumen.pub The choice of support material and the control of water content in the organic solvent are critical factors that influence the enzyme's activity and stability. dokumen.pub For instance, immobilizing enzymes on carbohydrate polymers has been shown to render them active in organic solvents that would typically denature the native enzymes. dokumen.pub The performance of immobilized biocatalysts can be significantly affected by the reaction medium, with factors such as solvent polarity and water activity playing crucial roles. dokumen.pub

Enzyme-Mediated Reductions of Ferrocenyl Ketones

Chiral Auxiliary-Mediated Approaches to this compound and Derivatives

A powerful strategy for achieving stereoselectivity in chemical reactions is the use of a chiral auxiliary. wikipedia.orgnumberanalytics.com This method involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com

In the context of synthesizing this compound and its derivatives, chiral auxiliaries can be employed to control the stereochemistry of reactions such as alkylations and aldol (B89426) additions. wikipedia.orgnumberanalytics.com For instance, an achiral ferrocene starting material can be reacted with a chiral auxiliary to form a new compound. The inherent chirality of the auxiliary then guides the addition of a methyl group to the ferrocene carbonyl, favoring the formation of the (S)-enantiomer of the resulting alcohol. The choice of auxiliary is crucial and is influenced by factors such as its steric and electronic properties, which can significantly impact the diastereoselectivity of the reaction. numberanalytics.com Common classes of chiral auxiliaries include oxazolidinones and camphor-derived molecules. wikipedia.orgnumberanalytics.com

The general steps involved in a chiral auxiliary-mediated synthesis are:

Attachment of the chiral auxiliary to an achiral ferrocene precursor.

Diastereoselective reaction to introduce the new stereocenter.

Removal of the chiral auxiliary to yield the enantiopure this compound. numberanalytics.com

Stereoselective Alkylation of Ferrocenecarboxaldehydes

Another effective method for the asymmetric synthesis of 1-ferrocenylalkanols is the stereoselective alkylation of ferrocenecarboxaldehyde. This approach involves the addition of an alkyl group to the carbonyl carbon of ferrocenecarboxaldehyde in the presence of a chiral catalyst or reagent, which directs the formation of one enantiomer over the other.

One notable example is the enantioselective addition of dialkylzinc reagents to ferrocenecarboxaldehyde. capes.gov.br For instance, the reaction of ferrocenecarboxaldehyde with dimethylzinc, catalyzed by a chiral amino alcohol, can produce (R)-1-ferrocenylethanol with very high enantiomeric excess (ee). capes.gov.br To obtain the (S)-enantiomer, the opposite enantiomer of the chiral catalyst would be used. The high level of stereocontrol is achieved through the formation of a chiral complex between the catalyst, the dialkylzinc reagent, and the aldehyde, which facilitates the delivery of the alkyl group to one face of the carbonyl.

| Catalyst | Dialkylzinc Reagent | Product | Enantiomeric Excess (ee) | Yield |

| (R)-3,3-dimethyl-1-piperidino-2-butanol | Dimethylzinc | (R)-1-ferrocenylethanol | >99% | >84% |

| (R)-3,3-dimethyl-1-piperidino-2-butanol | Diethylzinc | (R)-1-ferrocenylpropanol | >96% | >84% |

Table 1: Enantioselective Alkylation of Ferrocenecarboxaldehyde. capes.gov.br

This method offers a direct route to enantiomerically enriched 1-ferrocenylalkanols with high yields and excellent stereoselectivity. capes.gov.br

Enantiomeric Resolution Techniques for Racemic 1-Ferrocenylethanol

The synthesis of 1-ferrocenylethanol often results in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. The separation of these enantiomers, a process known as resolution, is a common and crucial step in obtaining the pure this compound.

Diastereomeric Salt Formation and Recrystallization

A classical and widely used method for resolving racemic mixtures is through the formation of diastereomeric salts. advanceseng.comlibretexts.org This technique involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. libretexts.org

For the resolution of racemic 1-ferrocenylethanol, a chiral acid can be used as the resolving agent. The process generally involves the following steps:

Reaction of racemic 1-ferrocenylethanol with an enantiomerically pure chiral acid to form a mixture of two diastereomeric esters.

Separation of the diastereomers by careful crystallization. Due to their different solubilities, one diastereomer will crystallize out of the solution while the other remains dissolved.

Hydrolysis of the separated diastereomeric ester to yield the enantiomerically pure this compound and the recovered chiral acid.

A similar principle is applied in the resolution of the related compound, Ugi's amine (N,N-dimethyl-1-ferrocenylethylamine), where L-tartaric acid is used as the resolving agent. chemrxiv.orgresearchgate.net The diastereomeric salts formed exhibit different solubilities in methanol (B129727), allowing for their separation. researchgate.net

Kinetic Resolution Strategies (e.g., Enzyme-Catalyzed Acylation)

Kinetic resolution is a dynamic method of separation that relies on the different reaction rates of enantiomers with a chiral catalyst or reagent. epo.org One of the most effective forms of kinetic resolution is enzyme-catalyzed acylation. epo.orggoogle.com

In this process, a racemic mixture of 1-ferrocenylethanol is treated with an acylating agent in the presence of a lipase enzyme. Lipases are highly stereoselective catalysts and will preferentially acylate one enantiomer over the other. epo.orgdntb.gov.ua For example, the enzyme might selectively catalyze the acylation of the (R)-enantiomer, leaving the unreacted this compound in high enantiomeric purity.

The key to a successful kinetic resolution is the ability to stop the reaction at or near 50% conversion, at which point the maximum enantiomeric excess of the unreacted substrate is typically achieved. epo.org The acylated enantiomer can then be separated from the unreacted alcohol by standard purification techniques like chromatography. The use of enol esters as acylating agents is particularly advantageous as it makes the reaction irreversible, preventing the reverse reaction and thus maintaining a high enantiomeric excess. epo.org

| Enzyme | Acylating Agent | Outcome |

| Lipase (e.g., from Pseudomonas sp.) | Isopropenyl acetate (B1210297) | Selective acylation of one enantiomer, leaving the other in high ee. epo.org |

Table 2: Enzyme-Catalyzed Kinetic Resolution of 1-Ferrocenylethanol.

Process Optimization and Scale-Up Considerations for this compound Synthesis

The transition from a laboratory-scale synthesis to an industrial-scale process requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound, several factors must be considered.

In reduction reactions to produce racemic 1-ferrocenylethanol from acetylferrocene, the choice of solvent and reducing agent is critical. A patented method describes using an aqueous solution of methanol instead of pure ethanol, which reportedly increases the reaction speed and yield to about 97%. google.com The temperature of the reaction is also crucial and is maintained between -5 to 5 °C. google.com

When scaling up resolution techniques, the efficiency of the separation becomes paramount. For diastereomeric salt crystallization, factors such as solvent choice, cooling rate, and seeding can significantly impact the yield and purity of the desired diastereomer. In the case of kinetic resolution, the choice of enzyme, its stability, and the potential for its reuse are important economic considerations. The removal of byproducts and the purification of the final product must also be scalable and efficient.

For stereoselective alkylation methods, the catalyst loading is a key parameter. Minimizing the amount of expensive chiral catalyst needed while maintaining high enantioselectivity and yield is a primary goal of process optimization. The development of highly active catalysts, such as certain ferrocenyl diphosphine ligands used in other asymmetric hydrogenations, demonstrates the potential for achieving very high turnover numbers (TON), which is crucial for industrial applications. ethz.ch

Stereochemical Aspects and Chiral Induction Mechanisms

Origins of Central and Planar Chirality in Ferrocene (B1249389) Derivatives

Chirality in ferrocene compounds can arise from two primary sources: a stereogenic center in a substituent attached to a cyclopentadienyl (B1206354) (Cp) ring, known as central chirality, and the specific substitution pattern on the Cp rings, which gives rise to planar chirality. scite.aiwikipedia.org

(S)-1-Ferrocenylethanol is a prime example of a ferrocene derivative exhibiting central chirality. The chiral center is the carbon atom of the ethyl alcohol substituent bonded to the ferrocene moiety, which is attached to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and the ferrocenyl group.

Planar chirality occurs in ferrocene derivatives when a Cp ring is asymmetrically substituted with at least two different substituents. wikipedia.orgresearchgate.net This creates a non-superimposable mirror image, not due to a single chiral atom, but because of the planar arrangement of the substituents. For a 1,2-disubstituted ferrocene, the plane of the substituted Cp ring becomes a chiral plane. The absolute configuration is designated as (Rp) or (Sp) based on the Cahn-Ingold-Prelog priority rules applied to the substituents, viewing the molecule from the iron atom to the center of the substituted ring. ethz.chresearchgate.net While this compound itself does not possess planar chirality as it is monosubstituted, it is a crucial precursor for synthesizing planar chiral ferrocenes. Many sophisticated chiral ligands used in asymmetric catalysis feature both central and planar chirality, often working in concert to achieve high levels of asymmetric induction. nih.gov

Stereochemical Purity Determination and Enantiomeric Excess Analysis

Determining the stereochemical purity and enantiomeric excess (ee) of chiral compounds like this compound is critical for their application, particularly in asymmetric synthesis.

Chiral High-Performance Liquid Chromatography (HPLC) is a predominant method for separating the enantiomers of 1-ferrocenylethanol and determining the enantiomeric excess of a sample. mdpi.comresearchgate.netcsfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, their separation. dntb.gov.uasigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely and effectively used for the enantioseparation of ferrocene derivatives. dntb.gov.uaresearchgate.netnih.gov For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) have demonstrated high enantioselectivity for various planar chiral ferrocenes. dntb.gov.uaresearchgate.net Cyclodextrin-based CSPs have also been successfully employed for resolving enantiomers of ferrocene compounds with central chirality. nih.govmdpi.com

The choice of mobile phase is also crucial for achieving effective separation. Typical mobile phases include mixtures of n-hexane and 2-propanol or methanol (B129727)/water, with the specific composition influencing the retention times and separation factors. researchgate.netnih.gov For example, the enantiomeric excess of this compound has been determined by HPLC analysis on a CHIRALCEL OB-H column. oup.com

Table 1: Examples of Chiral Stationary Phases Used for Ferrocene Enantioseparation

| Chiral Stationary Phase (CSP) | Analyte Type | Typical Mobile Phase | Reference |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Planar chiral ferrocenes | n-Hexane/2-Propanol | nih.gov |

| Amylose tris(3,5-dimethylphenylcarbamate) | Planar chiral ferrocenes | n-Hexane/2-Propanol, Methanol | dntb.gov.uaresearchgate.net |

| Cellulose tris(4-methylbenzoate) | Planar chiral ferrocenes | n-Hexane/2-Propanol, Methanol/Water | nih.gov |

| β-Cyclodextrin bonded CSPs | Ferrocenes with central chirality | Methanol/Water | nih.govmdpi.com |

This table is interactive. Click on the headers to sort the data.

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for assigning the absolute configuration of chiral molecules like this compound. rsc.orgresearchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. chiralabsxl.com For ferrocene derivatives, the metal-centered d–d transitions in the visible region (around 470 nm) become ECD-active when perturbed by a chiral environment. acs.orgmdpi.com The sign of the Cotton effect in this region can often be correlated with the absolute configuration. acs.orgmdpi.com For monosubstituted ferrocenes with a chiral side chain, like 1-ferrocenylethanol, ECD in combination with theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) can unequivocally determine the absolute configuration. rsc.orgresearchgate.net

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry based on the vibrational modes of the molecule. researchgate.net VCD has proven to be a sensitive probe for the absolute configuration of chiral ferrocenes. rsc.orgdntb.gov.ua For simple monosubstituted chiral ferrocenes, including 1-ferrocenylethanol, a diagnostic VCD band has been identified around 950 cm⁻¹ that clearly indicates the absolute configuration. rsc.org The interpretation of VCD spectra is often supported by DFT calculations, which can predict the vibrational frequencies and rotational strengths. rsc.orgresearchgate.net

These spectroscopic techniques provide a definitive reference for stereochemical assignment, which is crucial when crystallographic methods are not feasible. chiralabsxl.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation

Understanding Chiral Induction and Stereoretention in this compound Reactions

This compound is not only a chiral molecule but also a key reactant in reactions that proceed with a high degree of stereochemical control. Nucleophilic substitution reactions at the chiral carbinol center are particularly noteworthy for their mechanism, which involves a remarkably stable carbocation intermediate.

The hydroxyl group of 1-ferrocenylethanol can be activated for nucleophilic substitution, often in the presence of an acid. ineosopen.org This process proceeds via an SN1-type mechanism, where the rate-determining step is the formation of the α-ferrocenyl carbocation. ineosopen.orgmdpi.com The ferrocenyl group is exceptionally effective at stabilizing an adjacent positive charge. mdpi.comscielo.br This stabilization is attributed to the delocalization of the positive charge onto the iron atom, with the cationic α-carbon atom tilting towards the metal center. mdpi.com

A crucial aspect of these reactions is that they often proceed with high, if not complete, retention of configuration at the chiral center. researchgate.net When this compound reacts with a nucleophile (e.g., a pyrazole (B372694) in the presence of HBF₄), the resulting product, (S)-1-(1-ferrocenylethyl)pyrazole, is formed with the enantiomeric excess of the starting alcohol preserved. mdpi.comresearchgate.net

This stereoretention is explained by the mechanism of the nucleophilic attack on the stabilized α-ferrocenyl carbocation intermediate. The bulky ferrocenyl group effectively shields one face of the carbocation. The incoming nucleophile preferentially attacks from the same side from which the leaving group (e.g., H₂O) departed, leading to retention of the original stereochemistry. researchgate.net The stability of the carbocation, governed by the electron-rich ferrocene moiety, is the key factor that dictates the stereoselectivity of these reactions, making this compound a valuable precursor for the stereospecific synthesis of other enantioenriched ferrocene derivatives. researchgate.netineosopen.org

Application of S 1 Ferrocenylethanol As a Precursor for Chiral Ligands and Catalysts

Design and Synthesis of Chiral Phosphine (B1218219) Ligands

The conversion of (S)-1-Ferrocenylethanol into chiral phosphine ligands is a well-established and versatile strategy in asymmetric catalysis. These ligands, characterized by the presence of a phosphorus donor atom, have demonstrated remarkable efficacy in a multitude of metal-catalyzed reactions.

Ferrocenyl Phosphine Ligands (e.g., Josiphos, Taniaphos, Walphos, PPFA, Ferriphos, Pigiphos, Trap)

A prominent class of ligands derived from this compound is the ferrocenyl phosphine family. A key intermediate in the synthesis of many of these ligands is Ugi's amine, (R)- or (S)-[1-(dimethylamino)ethyl]ferrocene. wikipedia.org The synthesis of Ugi's amine can be achieved from this compound through a sequence involving acetylation and subsequent substitution with dimethylamine. wikipedia.orgchemrxiv.org

One of the most notable ligand families synthesized from Ugi's amine is the Josiphos family. chemrxiv.org The synthesis typically involves the diastereoselective ortho-lithiation of Ugi's amine, followed by the introduction of a phosphine group. wikipedia.orgchemrxiv.org This modular approach allows for the synthesis of a diverse range of Josiphos ligands with varying steric and electronic properties by changing the phosphine substituent. chemrxiv.org

(S)-(R)-PPFA ((S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine) is another important chiral ferrocenylphosphine ligand. Its synthesis also starts from optically resolved N,N-dimethyl-1-ferrocenylethylamine (Ugi's amine). researchgate.net The key step is the diastereoselective lithiation of the ferrocene (B1249389) ring directed by the dimethylamino group, followed by quenching with chlorodiphenylphosphine. thieme-connect.deoup.com

The Taniaphos , Walphos , Pigiphos , and Trap ligand families also utilize ferrocene as a chiral backbone, often derived from precursors related to this compound. unibo.itchemrxiv.org The synthesis of these ligands generally involves the functionalization of the ferrocene core to introduce phosphine moieties, creating bidentate ligands with defined bite angles and steric environments. For instance, the synthesis of Pigiphos ligands has been reported from ferrocene precursors. unibo.it Similarly, Trap ligands are biferrocene-based diphosphines whose synthesis relies on connecting two pre-assembled ferrocenyl units. acs.org

The following table summarizes some of the prominent ferrocenyl phosphine ligands and their synthetic origins.

| Ligand Family | Key Precursor(s) | General Synthetic Strategy |

| Josiphos | Ugi's amine (from this compound) | Diastereoselective ortho-lithiation followed by phosphination. wikipedia.orgchemrxiv.org |

| PPFA | Ugi's amine (from this compound) | Diastereoselective ortho-lithiation and phosphination. researchgate.netthieme-connect.deoup.com |

| Taniaphos | Ferrocene derivatives | Stepwise functionalization to introduce phosphine groups. chemrxiv.org |

| Walphos | Ferrocene derivatives | Construction of the chiral ferrocene backbone with phosphine substituents. unibo.itchemrxiv.org |

| Pigiphos | Ferrocene precursors | Synthesis of the ferrocenyl backbone and introduction of phosphine moieties. unibo.it |

| Trap | Biferrocene precursors | Coupling of two ferrocenyl units to form a diphosphine ligand. acs.org |

Modular Synthesis of Diphosphine and Phosphine-Heteroatom Ligands

The modularity of the synthetic routes starting from this compound allows for the creation of a diverse library of diphosphine and phosphine-heteroatom ligands. nih.gov This modular approach is highly advantageous as it enables the fine-tuning of ligand properties for specific catalytic applications.

The synthesis of diphosphine ligands often involves a stepwise introduction of two phosphine groups onto the ferrocene scaffold. For example, the stepwise lithiation of (S)-N,N-dimethyl-1-ferrocenylethylamine, first with butyllithium (B86547) and then with butyllithium/TMEDA, followed by phosphination, leads to the formation of (S)-(R)-BPPFA, a ligand with two diphenylphosphino groups on different cyclopentadienyl (B1206354) rings. oup.com

Phosphine-heteroatom ligands , which contain both a phosphorus atom and another heteroatom donor like nitrogen or sulfur, are also accessible through modular synthesis. A common strategy involves the initial synthesis of a functionalized ferrocene precursor, such as an amine or an alcohol, derived from this compound. This precursor is then used to introduce the phosphine group and another heteroatom-containing moiety. For instance, chiral ferrocenyl P/S ligands have been prepared from (S)-Ugi's amine via a three-step modular synthesis. researchgate.net Similarly, a concise modular synthesis of monodentate 1,2-disubstituted ferrocene ligands containing a diaryl phosphine and a 2-aryl indole (B1671886) has been developed starting from PPFA, which is itself derived from Ugi's amine. chemrxiv.orgacs.org This approach allows for the systematic variation of both the phosphine and the heteroatom-containing group, facilitating the optimization of the ligand for a particular catalytic reaction. beilstein-journals.org

Development of Chiral Nitrogen- and Oxygen-Containing Ligands

Beyond phosphine ligands, this compound is a valuable precursor for the synthesis of chiral ligands containing nitrogen and oxygen donor atoms. These ligands have found applications in a range of asymmetric catalytic reactions.

Ferrocenyl Oxazoline (B21484) Ligands and Derivatives

Ferrocenyl oxazoline ligands represent a significant class of chiral ligands derived from ferrocene precursors. The synthesis of these ligands often involves the coupling of a ferrocenecarboxylic acid or a related derivative with a chiral amino alcohol, which forms the oxazoline ring. While direct synthesis from this compound is less common, its derivatives can be utilized. For example, the development of ferrocene-based P,N-ligands, which may incorporate an oxazoline moiety, has been an active area of research. chemrxiv.org

Ferrocenyl Aziridino Alcohols and Amino Alcohol Ligands

The synthesis of ferrocenyl amino alcohol ligands can be achieved from this compound. A key intermediate, (S)-1-ferrocenylethylamine, can be prepared from the corresponding alcohol. This amine can then be further functionalized to create bidentate amino alcohol ligands. For instance, the reduction of a ferrocenyl ketone can yield the corresponding alcohol, which can then be converted to an amine. researchgate.net These amino alcohol ligands have shown promise in various catalytic applications.

Ferrocenyl Imidazolium (B1220033) Salts

This compound can be converted into ferrocenyl imidazolium salts, which are precursors to N-heterocyclic carbene (NHC) ligands. The synthesis can involve the reaction of (R)-1-ferrocenylethanol with imidazole (B134444) in acetic acid to give 1-[(R)-1-ferrocenylethyl]imidazole. acs.org This imidazole derivative can then be quaternized to form the corresponding imidazolium salt. These salts are stable, air-tolerant precursors that can be readily deprotonated in situ to generate the active NHC ligand for catalysis.

Metal Complexation and Coordination Chemistry with this compound-Derived Ligands

Ligands derived from this compound readily form stable complexes with various transition metals. The resulting organometallic complexes have demonstrated significant catalytic activity and stereoselectivity in a range of asymmetric transformations. thieme-connect.deiupac.orgbohrium.comacs.org

Ruthenium and Iridium Complexes in Asymmetric Hydrogenation

Chiral ligands derived from this compound have been successfully incorporated into ruthenium and iridium catalysts for asymmetric hydrogenation reactions. Ferrocene-based phosphine-oxazoline ligands, prepared from ferrocene precursors, have been used to create air-stable iridium complexes that show excellent performance in the asymmetric hydrogenation of simple ketones. researchgate.net

Specifically, chiral ferrocenyl P,N,N-ligands have been developed for iridium-catalyzed asymmetric hydrogenation of β-keto esters. rsc.org These reactions produce chiral β-hydroxy esters, which are important synthetic intermediates, with good to excellent enantioselectivities (up to 95% ee). rsc.org The modular nature of these ferrocenyl ligands allows for tuning of their electronic and steric properties to optimize catalytic performance. researchgate.netacs.org For example, a series of tridentate ferrocene-based amino-phosphine acid (f-Ampha) ligands exhibited excellent performance in the Ir-catalyzed asymmetric hydrogenation of ketones, achieving full conversions and high enantioselectivity (>99% ee) with high turnover numbers. acs.org

Similarly, ruthenium complexes bearing ferrocene-based ligands have been employed in the asymmetric hydrogenation of various ketones. For instance, P-Phos-ruthenium-DPEN precatalysts have proven efficient for the asymmetric hydrogenation of ferrocenyl ketones, yielding chiral ferrocenyl alcohols with high enantiomeric excess (up to 99.3% ee). researchgate.net

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ir-complex with chiral ferrocenyl P,N,N-ligand | Methyl 3-oxo-3-phenylpropanoate | (S)-methyl 3-hydroxy-3-phenylpropanoate | 92-94% | rsc.org |

| Ir-complex with f-Ampha ligand | Various ketones | Chiral alcohols | >99% | acs.org |

| (R)-xylyl-P-PhosRuCl2(R,R)-DPEN | Acetylferrocene (B1663952) | (R)-1-Ferrocenylethanol | 99.3% | researchgate.net |

Palladium Complexes in Asymmetric Carbon-Carbon Bond Formations

Palladium complexes incorporating chiral ligands derived from this compound are highly effective catalysts for asymmetric carbon-carbon bond-forming reactions. These reactions include allylic alkylations and conjugate additions.

Ferrocenyl phosphine ligands derived from chiral ferrocenyl amines, which are themselves synthesized from precursors like this compound, have been used in palladium-catalyzed asymmetric allylic alkylation. iupac.org For example, the reaction of 1,3-disubstituted 2-propenyl acetates with soft carbon nucleophiles like sodium acetylacetonate (B107027) can yield products with up to 96% ee. iupac.org The presence of a hydroxyl group on the side chain of the ferrocenylphosphine ligand, a feature traceable back to the original ethanolamine (B43304) precursor, was found to be crucial for achieving high stereoselectivity. iupac.org

In another application, a palladium complex with a ferrocene-based phosphine ligand containing a carbon-bromine bond catalyzed the 1,4-addition of arylboronic acids to α,β-unsaturated ketones. doi.org This reaction afforded 3-phenylcyclohexanone (B1347610) from 2-cyclohexen-1-one (B156087) and phenylboronic acid in 92% yield with 76% ee. doi.org The ligand, (S,Rp)-[1-(2-bromoferrocenyl)ethyl]diphenylphosphine, highlights the importance of both the phosphine group and another substituent on the ferrocene ring for effective catalysis. doi.org Chiral ferrocenyl pyrazole (B372694) ligands have also been used in palladium-catalyzed asymmetric allylic amination, achieving up to 99% ee. acs.org

The versatility of these palladium catalysts is further demonstrated by their use with various nucleophiles and substrates, showcasing the robustness of the ferrocene-based ligand framework in promoting asymmetric C-C bond formation. ntu.edu.sg

| Catalyst System | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) | Reference |

| Pd-complex with ferrocenylphosphine ligand (with -OH group) | Allylic Alkylation | 1,3-diphenyl-2-propenyl acetate (B1210297) + Sodium acetylacetonate | (S)-3-acetyl-1,3-diphenyl-1-propene | up to 96% | iupac.org |

| Pd(dba)2 with (S,Rp)-[1-(2-bromoferrocenyl)ethyl]diphenylphosphine | 1,4-Addition | 2-Cyclohexen-1-one + Phenylboronic acid | 3-Phenylcyclohexanone | 76% | doi.org |

| Pd-complex with ferrocenyl pyrazole ligand | Allylic Amination | 1,3-Diphenylallylethyl carbonate + Benzylamine | N-(1,3-diphenylallyl)benzylamine | up to 99% | acs.org |

Gold(I) Catalysis and NEST Analysis

The field of gold(I) catalysis has benefited significantly from the development of chiral ligands derived from this compound precursors. Monodentate 1,2-disubstituted ferrocene ligands, which can be synthesized in a modular fashion from commercially available materials like [1-(dimethylamino)ethyl]-2-(diphenylphosphino)ferrocene (PPFA), have been particularly successful. acs.org These ligands, when complexed with gold(I), catalyze enantioselective formal [4+2] cycloadditions of 1,6-arylenynes, enyne cyclizations, and alkoxycyclizations with high levels of enantioselectivity. acs.orgnih.govresearchgate.netacs.org

The first instance of enantioselective gold(I) catalysis utilized a bifunctional gold(I) ferrocenyl phosphine catalyst for an asymmetric aldol-type reaction. chemrxiv.org More recently, dinuclear gold(I) complexes with ferrocenylphosphane ligands have been shown to act as "self-activated" catalysts, not requiring an external additive to initiate the catalytic cycle. csic.es

To understand the origins of the high enantioselectivity observed in these gold(I)-catalyzed reactions, computational tools have been employed. NEST (Native Environment for Stereoselective Transformations) analysis, an open-source tool, has been applied to analyze the chiral pockets of these catalysts. nih.govresearchgate.netchemrxiv.org By combining crystallographic data and DFT calculations, NEST analysis helps to elucidate the crucial noncovalent interactions between the ligand scaffold and the substrate. nih.govresearchgate.netchemrxiv.org This understanding of the enantioinduction modes paves the way for a more predictive and rational design of new chiral ligands for enantioselective gold(I) catalysis. nih.govresearchgate.netresearchgate.net

| Catalyst System | Reaction Type | Substrates | Enantiomeric Excess (ee) | Analysis Tool | Reference |

| Gold(I) complex with monodentate 1,2-disubstituted ferrocene ligand | Formal [4+2] Cycloaddition | 1,6-Arylenynes | High | - | nih.govresearchgate.netacs.org |

| Gold(I) complex with monodentate 1,2-disubstituted ferrocene ligand | Enyne Cyclization/Nucleophile Addition | N-tethered 1,6-enynes | High | NEST | acs.org |

| Gold(I) complex with monodentate 1,2-disubstituted ferrocene ligand | Methoxycyclization | 1,6-Arylenynes | High | NEST | nih.govresearchgate.net |

Catalytic Applications in Asymmetric Transformations

Asymmetric Hydrogenation Reactions

The enantioselective reduction of prochiral ketones, imines, and other unsaturated compounds is a fundamental transformation in organic synthesis. Ligands derived from (S)-1-Ferrocenylethanol have been instrumental in the development of highly efficient catalysts for these reactions.

The asymmetric hydrogenation of ketones to produce chiral secondary alcohols is a widely studied and industrially relevant process. Catalysts incorporating ligands derived from this compound have demonstrated remarkable activity and enantioselectivity in this transformation. For instance, chiral ferrocenyl PNN ligands, synthesized from this compound, when complexed with iridium, effectively catalyze the asymmetric hydrogenation of acetylferrocene (B1663952) to this compound with high yield and stereoselectivity. cjph.com.cn This process is a key step in a practical, kilogram-scale synthesis of Ugi's amine, an important chiral auxiliary. cjph.com.cn

Manganese complexes bearing chiral PNN- and PNP-pincer ligands, some of which are derived from ferrocene (B1249389) structures, have also been employed in the asymmetric hydrogenation of ketones, with some catalysts approaching the activity and enantioselectivity of precious metal catalysts. le.ac.uk

Asymmetric transfer hydrogenation (ATH) offers a safer and operationally simpler alternative to using molecular hydrogen. le.ac.uk Chiral ferrocenyl ligands have been successfully employed in ruthenium- and iridium-catalyzed ATH of ketones. researchgate.net While isopropanol (B130326) is a common hydrogen donor, formic acid has also been utilized effectively in conjunction with chiral ferrocenyl derivatives. researchgate.net

Chiral ferrocenyl amino alcohols, screened as ligands for ruthenium-catalyzed transfer hydrogenation of ketones, have shown promise in this area. grafiati.com Furthermore, manganese complexes with chiral PNP-pincer ligands containing a planar chiral ferrocene unit have been successfully applied to the asymmetric transfer hydrogenation of ketones, such as the reduction of acetophenone (B1666503) to 1-phenylethanol (B42297) with high conversion and enantioselectivity. le.ac.uk A practical process for preparing chiral ferrocenyl alcohols via asymmetric transfer hydrogenation has been developed using a PEG-bound Ru catalyst in water, which is then applied to the synthesis of Ugi's amine. cjph.com.cn

Table 1: Asymmetric Hydrogenation Reactions Catalyzed by this compound-Derived Systems

| Reaction Type | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Ir-chiral ferrocene PNN ligand | Acetylferrocene | This compound | High | cjph.com.cn |

| Transfer Hydrogenation | Ru-chiral ferrocenyl amino alcohol | Ketones | Secondary Alcohols | Varies | grafiati.com |

| Transfer Hydrogenation | Mn-chiral PNP-pincer ferrocene | Acetophenone | 1-Phenylethanol | 85% | le.ac.uk |

| Transfer Hydrogenation | PEG-bound Ru catalyst | Ketones | Ferrocenyl Alcohols | High | cjph.com.cn |

Enantioselective Reduction of Ketones and Imines

Asymmetric Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Ligands derived from this compound have been pivotal in advancing several key asymmetric carbon-carbon bond-forming reactions.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of chiral C-C bonds. Chiral ferrocenyl ligands have been extensively studied in this context. For example, new FerroPHOS derivatives prepared from this compound have been tested as ligands in Pd(0)-catalyzed AAA, achieving nearly complete enantioselectivity (99.8% ee). researchgate.net Chiral ferrocenylphosphine–amidine ligands have also been synthesized and applied in Pd-catalyzed AAA. acs.org

Furthermore, chiral bidentate [N,S]-ferrocene ligands based on a thiazoline (B8809763) framework, which possess both central and planar chirality, have been developed and successfully used in Pd-catalyzed AAA. rsc.org Chiral ferrocenyl heterobidentate P/S ligands prepared from (S)-Ugi's amine have also proven effective for the Pd-catalyzed asymmetric allylic alkylation of indoles, achieving up to 96% ee. researchgate.net

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental method for synthesizing chiral alcohols. Chiral ferrocenyl amino alcohols, derived from this compound, have been widely used as catalysts for the asymmetric addition of dialkylzincs to aldehydes. grafiati.comtandfonline.com These reactions are known to produce secondary alcohols with high enantioselectivity. researchgate.net

The development of chiral 1,2-disubstituted ferrocenyl amino alcohols has been a significant focus, with these ligands catalyzing the enantioselective addition of dialkylzincs to aldehydes. tandfonline.com The efficiency of these catalysts has been demonstrated in the reaction of various aldehydes, including benzaldehyde. grafiati.com

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. The use of chiral catalysts to control the stereochemical outcome of this reaction has been an area of intense research. Chiral iron acyl complexes, which can be conceptually linked to ferrocene-derived structures, have been utilized as chiral dienophile equivalents in asymmetric Diels-Alder reactions. nist.gov For instance, the reaction of a chiral acrylate (B77674) dienophile equivalent with cyclopentadiene (B3395910) in the presence of a Lewis acid leads to the formation of a bicyclic product with high diastereoselectivity. nist.gov While direct application of this compound derived ligands in Diels-Alder reactions is less commonly reported in the initial search results, the broader class of chiral ferrocene-based ligands has been explored in this context. ethz.ch

Table 2: Asymmetric Carbon-Carbon Bond Forming Reactions

| Reaction Type | Ligand/Catalyst Type | Substrate 1 | Substrate 2 | Product Type | Enantiomeric Excess (ee) | Reference |

| Allylic Alkylation | FerroPHOS derivative | Allylic substrate | Nucleophile | Alkylated product | 99.8% | researchgate.net |

| Allylic Alkylation | Chiral ferrocenyl P/S ligand | Indole (B1671886) | Allylic substrate | Alkylated indole | up to 96% | researchgate.net |

| Addition of Dialkylzinc | Chiral ferrocenyl amino alcohol | Aldehyde | Dialkylzinc | Secondary alcohol | High | grafiati.comtandfonline.com |

| Diels-Alder Reaction | Chiral iron acyl complex | Chiral dienophile | Cyclopentadiene | Bicyclic carboxylic acid | High diastereoselectivity | nist.gov |

Morita-Baylis-Hillman Reaction

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde or an imine, in the presence of a nucleophilic catalyst. wikipedia.org The development of asymmetric versions of this reaction has been a significant focus, with chiral catalysts playing a crucial role in controlling the stereochemical outcome.

Derivatives of this compound have been successfully employed in the development of catalysts for the asymmetric MBH reaction. For instance, ferrocene-based phosphine (B1218219) catalysts derived from (S)-N,N-dimethyl-1-ferrocenylethylamine, which is synthesized from this compound, have been shown to catalyze the asymmetric Morita-Baylis-Hillman reaction, affording chiral compounds with high yields and enantiomeric excesses (ee). google.com

Research has demonstrated that bifunctional ferrocene-based squaramide-phosphine organocatalysts can achieve high enantioselectivity in the intramolecular Morita-Baylis-Hillman reaction. science.gov These catalysts leverage the unique structural and electronic properties of the ferrocene scaffold to create a well-defined chiral environment for the reaction to occur.

Table 1: Application of this compound Derivatives in the Morita-Baylis-Hillman Reaction This table is interactive. Users can sort and filter the data.

| Catalyst Type | Reactants | Product Type | Yield (%) | ee (%) | Reference |

| Ferrocene phosphine | Aldehydes, Activated Alkenes | Chiral allylic alcohols | High | High | google.com |

| Ferrocene-based squaramide-phosphine | Unsaturated keto-esters | Chiral cyclic compounds | up to 99 | up to 97 | science.gov |

Other Asymmetric Catalytic Processes

The utility of this compound extends far beyond the Morita-Baylis-Hillman reaction. Chiral ligands derived from this compound have been instrumental in a diverse range of other asymmetric catalytic transformations. researchgate.net

One of the most prominent applications is in asymmetric hydrogenation. Chiral ferrocenylphosphine ligands, synthesized from optically resolved (S)-N,N-dimethyl-1-ferrocenylethylamine, have been used to create highly effective transition metal complexes for the asymmetric hydrogenation of various substrates, including α-(acylamino)acrylic acids. oup.com

Furthermore, this compound serves as a precursor for the synthesis of Josiphos-type ligands, which are renowned for their effectiveness in a variety of asymmetric reactions such as allylation, hydrosilylation, and hydroboration. chemrxiv.org The modular synthesis of these ligands allows for the fine-tuning of their steric and electronic properties to optimize catalyst performance for specific transformations. chemrxiv.org

Recent advancements have also seen the application of gold(I) complexes bearing chiral 1,2-disubstituted ferrocene ligands, prepared from this compound derivatives, in enantioselective formal [4+2] cycloadditions and enyne cyclization/nucleophile additions. acs.org These catalysts have demonstrated high levels of enantioselectivity in the synthesis of chiral pyrrolidines and other complex molecules. acs.org

Table 2: Application of this compound Derivatives in Other Asymmetric Catalytic Processes This table is interactive. Users can sort and filter the data.

| Reaction Type | Catalyst/Ligand | Substrate | Product Type | Yield (%) | ee (%) | Reference |

| Asymmetric Hydrogenation | (S)-(R)-PPFA-Rh | α-(Acylamino)acrylic acids | Chiral amino acid derivatives | High | >90 | oup.com |

| Asymmetric Allylation | Josiphos-type ligand-Pd | Allylic substrates | Chiral allylated compounds | - | - | chemrxiv.org |

| Asymmetric Hydrosilylation | Josiphos-type ligand-Rh | Ketones, Imines | Chiral alcohols, amines | - | - | chemrxiv.org |

| Asymmetric Hydroboration | Josiphos-type ligand-Rh | Alkenes | Chiral alcohols | - | - | chemrxiv.org |

| Gold(I)-catalyzed [4+2] cycloaddition | 1,2-Ferrocene-based phosphine-Au(I) | 1,6-Arylenynes | Chiral cyclic compounds | Good to excellent | High | acs.org |

| Enyne cyclization/nucleophile addition | 1,2-Ferrocene-based phosphine-Au(I) | N-tethered 1,6-enynes | Chiral pyrrolidines | Good | High | acs.org |

Derivatization and Functionalization Strategies

Synthesis of Advanced (S)-1-Ferrocenylethanol Derivatives

The functionalization of this compound primarily involves reactions of its hydroxyl group, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-heteroatom bonds. These transformations allow for the introduction of diverse functional groups, significantly expanding the chemical space of chiral ferrocene (B1249389) derivatives.

A key transformation of this compound is its conversion to chiral ferrocenylethylamines. Among the most prominent of these is (S)-N,N-Dimethyl-1-ferrocenylethylamine, commonly known as (S)-Ugi's amine. This compound is a critical precursor for a wide range of chiral ligands, most notably the Josiphos family, which are highly effective in asymmetric catalysis. wikipedia.org

The synthesis of Ugi's amine from this compound is typically achieved through a two-step sequence involving the activation of the hydroxyl group followed by nucleophilic substitution with dimethylamine. A common method involves the acetylation of this compound to form the corresponding acetate (B1210297). This acetate is then subjected to a substitution reaction with dimethylamine. wikipedia.orgchemrxiv.org This conversion generally proceeds with retention of configuration at the chiral center due to the stabilizing effect of the ferrocene moiety on the intermediate carbocation. chemrxiv.org

An alternative approach involves the direct conversion of the alcohol to a leaving group, such as a chloro derivative, followed by reaction with dimethylamine. wikipedia.org Industrial-scale syntheses may employ iridium-catalyzed asymmetric hydrogenation of acetylferrocene (B1663952) to obtain this compound with high enantiomeric excess, which is then converted to Ugi's amine.

Table 1: Synthesis of (S)-Ugi's Amine from this compound

| Step | Reagents and Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| 1. Acetylation | Acetic anhydride (B1165640) (Ac₂O), triethylamine (B128534) (NEt₃), 4-(dimethylamino)pyridine (DMAP) | (S)-1-Ferrocenylethyl acetate | Activation of the hydroxyl group. | chemrxiv.org |

| 2. Amination | Dimethylamine (HNMe₂) in methanol (B129727) (MeOH) or water | (S)-N,N-Dimethyl-1-ferrocenylethylamine | Nucleophilic substitution with retention of stereochemistry. | wikipedia.orgchemrxiv.org |

The hydroxyl group of this compound can be readily converted into ether and ester functionalities. The synthesis of ferrocenyl alkyl ethers can be achieved by reacting this compound with alcohols in the presence of a Lewis acid catalyst. A screening of various catalysts, including metal triflates, chlorides, and nitrates, has shown that ytterbium triflate (Yb(OTf)₃) is highly effective for the O-alkylation of 1-ferrocenylethanol with ethanol, yielding the corresponding ether in high yield. ineosopen.org

Ferrocenyl esters are typically synthesized through the acylation of this compound. This can be accomplished using acylating agents such as acid anhydrides or acid chlorides in the presence of a base. chemrxiv.org A notable example is the synthesis of new artesunate (B1665782) derivatives, where this compound is esterified with artesunic acid. jcgtm.org Interestingly, studies have shown that the esterification of a racemic mixture of 1-ferrocenylethanol with artesunate can lead to a kinetic resolution, with the (S)-enantiomer of the alcohol reacting preferentially. jcgtm.org Enzymatic resolution via lipase-catalyzed acylation with vinyl acetate is another effective method to produce enantiomerically enriched this compound and its corresponding acetate. wikipedia.org

Table 2: Representative Synthesis of Ferrocenyl Ethers and Esters

| Derivative Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Ether | This compound, Ethanol | 5 mol% Yb(OTf)₃, rt | (S)-1-Ferrocenylethyl ethyl ether | ineosopen.org |

| Ester | This compound, Artesunic Acid | Not specified | ((1S)-1-Ferrocenyl)-ethylartesunate | jcgtm.org |

| Ester (via enzymatic resolution) | (±)-1-Ferrocenylethanol, Vinyl acetate | Pseudomonas fluorescens lipase (B570770) | (1R)-1-Ferrocenylethyl acetate & unreacted (1S)-1-Ferrocenylethanol | wikipedia.org |

This compound is a valuable precursor for the synthesis of ferrocene-containing heterocycles, which are of interest as chiral ligands and biologically active molecules. science.govfcad.com The general strategy involves the acid-catalyzed substitution of the hydroxyl group with a nucleophilic nitrogen atom from a heterocyclic ring.

Enantiomerically enriched ferrocene-modified pyrazoles have been synthesized by reacting this compound with various pyrazoles under acidic conditions (e.g., HBF₄) at room temperature. researchgate.net These reactions are typically fast and high-yielding, proceeding with retention of configuration at the stereogenic carbon. researchgate.net

The synthesis of chiral ferrocenyl-thiazolines has been achieved starting from precursors derived from this compound. For instance, (S)-2-azido-1-ferrocenylethanol, obtained from the enantioselective reduction of α-azidoacetyl ferrocene, can be converted into a 5-ferrocenyl thiazoline (B8809763) through a three-step sequence of catalytic hydrogenation, acylation, and cyclization using Lawesson's reagent. thieme-connect.deresearchgate.net

Similarly, ferrocenyl-oxazolines, which are prominent ligands in asymmetric catalysis, can be synthesized from ferrocene derivatives. While direct synthesis from this compound is less common, the strategies often involve the cyclization of a β-hydroxy ferrocene amide, a structure conceptually related to the derivatization of the ferrocene scaffold. nih.gov These syntheses highlight the utility of the ferrocene framework in creating diverse chiral environments.

Table 3: Synthesis of Ferrocene-Modified Heterocycles

| Heterocycle | Starting Material | Key Reagents | Product Class | Reference |

|---|---|---|---|---|

| Pyrazole (B372694) | This compound | Pyrazole derivatives, HBF₄ | (S)-Ferrocenylethylpyrazoles | researchgate.net |

| Thiazoline | (S)-2-Azido-1-ferrocenylethanol | 1. H₂, Pd/C; 2. Acyl chloride; 3. Lawesson's reagent | 5-Ferrocenyl thiazolines | thieme-connect.deresearchgate.net |

| Oxazoline (B21484) | Ferrocenyl carbonyl chloride, Chiral amino alcohol | 1. Condensation; 2. TsCl, DMAP | Ferrocenyl oxazolines | nih.gov |

Ferrocene-containing dendrimers are a class of macromolecules with unique redox properties and potential applications in catalysis and materials science. acs.org The synthesis of these structures involves the stepwise attachment of ferrocenyl units to a dendritic core or the use of functionalized ferrocenes as building blocks for the dendrimer branches.

While direct polymerization of this compound into a dendritic structure is not a common approach, its derivatives can be incorporated into these architectures. The functionalization strategies for ferrocene, such as introducing aldehyde or phenol (B47542) groups, are key to their integration into dendrimers. mdpi.com For example, a ferrocene derivative bearing a hydroxyl group (like 1-ferrocenylethanol) can be converted to a bromide, which then reacts with a phenolic core to build up a dendritic structure via ether linkages. nycu.edu.tw This convergent approach allows for the precise placement of multiple ferrocenyl moieties at the periphery of poly(aryl ether) dendrimers. nycu.edu.tw These ferrocenyl-terminated dendrimers exhibit reversible one-electron oxidation processes, indicating that the redox-active centers are electrochemically accessible. nycu.edu.tw

Formation of Ferrocene-Modified Heterocycles (e.g., pyrazoles, thiazolines, oxazolines)

Immobilization of this compound Derivatives and Derived Catalysts

The heterogenization of homogeneous catalysts is a key goal in green chemistry, as it facilitates catalyst separation and recycling. Derivatives of this compound, particularly the chiral ligands synthesized from it, can be immobilized on solid supports to create robust and reusable heterogeneous catalysts.

The immobilization of chiral catalysts derived from this compound onto solid supports allows for their use in heterogeneous asymmetric reactions. Common supports include inorganic materials like silica (B1680970) and organic polymers. researchgate.net

One strategy involves the covalent attachment of the ferrocenyl ligand to the support. For example, siloxane-substituted oxazoline ferrocenes have been developed, which can potentially be grafted onto silica surfaces. nih.gov Another approach is the immobilization of metal complexes containing ligands derived from this compound. For instance, iridium catalysts complexed with chiral ligands can be supported on silica, which helps in reducing metal leaching during the catalytic process.

These supported catalysts are designed to bridge the gap between the high selectivity of homogeneous systems and the practical advantages of heterogeneous catalysis, offering a pathway to more sustainable chemical synthesis. researchgate.net

Integration into Metal-Organic Frameworks (MOFs) and Polymeric Supports

The functionalization of this compound and its derivatives allows for their incorporation into solid supports, a critical strategy for creating robust and reusable catalytic systems. Two prominent classes of materials for this purpose are Metal-Organic Frameworks (MOFs) and various polymeric supports.

Integration into Metal-Organic Frameworks (MOFs):

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures with high porosity. Ferrocene derivatives can be integrated into MOFs through several methods. One common approach involves using functionalized ferrocenes, such as 1,1′-ferrocenedicarboxylic acid (H₂FcDA), as the organic bridging ligands in the MOF synthesis. rsc.org This method allows for the direct assembly of bimetallic MOFs where the ferrocene unit is an integral part of the framework structure. rsc.org Such MOF-derived materials can be pyrolyzed to create magnetic/dielectric composites. rsc.org

Another strategy is the post-synthetic immobilization of ferrocene derivatives within the pores of a pre-existing MOF, such as Zeolitic Imidazolate Framework-8 (ZIF-8). rsc.org This "guest-host" approach relies on the unique pore structure of the MOF to encapsulate and stabilize the guest molecules, effectively preventing their leaching while maintaining their catalytic activity. rsc.org This method has been shown to achieve high loadings of ferrocene derivatives, leading to efficient electrocatalysts. rsc.org For example, ferrocene-containing MOFs have been developed as precursors for magnetic/dielectric composites with applications in electromagnetic wave absorption. rsc.org Furthermore, ferrocene-based MOFs have demonstrated excellent performance in environmental catalysis and as oxygen evolution reaction (OER) catalysts. researchgate.netresearchgate.net The ferrocene units within the MOF structure can act as efficient electron transfer intermediates, enhancing the catalytic performance. researchgate.net

Integration into Polymeric Supports:

This compound and its derivatives can also be immobilized on or within various polymeric supports. This can be achieved through covalent bonding, electropolymerization, or physical entrapment.

Electropolymerization is a technique where a polymer film containing the catalyst is grown directly on an electrode surface. osti.gov For instance, 1-(Ferrocenyl)ethanol has been successfully immobilized within polypyrrole films. researchgate.net This was achieved by forming an adduct with boron trifluoride diethyl etherate, which creates an anion that can act as a counterion for the oxidized polypyrrole during its electrochemical deposition. researchgate.net Subsequent hydrolysis results in a stable polypyrrole film containing the neutral 1-(ferrocenyl)ethanol. researchgate.net This method provides a novel way to create polypyrrole-ferrocene composite materials. researchgate.net Ferrocene can also be incorporated into polymers like polypyrrole by copolymerizing pyrrole (B145914) with a ferrocene-containing monomer. researchgate.net

Another approach involves grafting ferrocene units onto microporous organic polymers. For example, using Pd-catalyzed Sonogashira-Hegihara cross-coupling, ferrocene has been grafted onto polymers of 1,3,5-triethynyl benzene, resulting in materials with high thermal stability and porosity. nih.gov Dendrimers, which are hyperbranched macromolecules, also serve as supports, with ferrocene units being placed at the core, in side chains, or at terminal positions. acs.org

Table 1: Strategies for Immobilizing this compound Derivatives

| Support Material | Integration Method | Ferrocene Derivative Example | Application |

|---|---|---|---|

| Metal-Organic Framework (MOF) | Ligand in MOF Synthesis | 1,1′-Ferrocenedicarboxylic acid | Precursor for magnetic/dielectric composites rsc.org |

| Zeolitic Imidazolate Framework-8 (ZIF-8) | Post-synthetic "Guest-Host" Immobilization | Ferrocene and its derivatives | Electrocatalysis (Oxygen Evolution Reaction) rsc.org |

| Nickel Foam (NF) | Direct Assembly | 1,1′-Ferrocenedicarboxylic acid | Oxygen Evolution Reaction (OER) Catalyst researchgate.net |

| Polypyrrole | Electropolymerization / Entrapment | 1-(Ferrocenyl)ethanol | Composite material with electrochemical activity researchgate.net |

| Microporous Organic Polymers | Covalent Grafting (Cross-Coupling) | Ethynyl-ferrocene | Materials with high thermal stability and porosity nih.gov |

| Dendrimers | Incorporation into Macromolecule | Various functionalized ferrocenes | Catalysis, Materials Science acs.org |

Advantages of Immobilization for Catalyst Recycling and Process Flow

The immobilization of this compound-based catalysts onto solid supports like MOFs and polymers offers significant advantages, particularly concerning catalyst recycling and the implementation of continuous process flows. These benefits address key challenges associated with homogeneous catalysis, such as catalyst separation and product contamination. mit.edursc.org

Enhanced Stability and Prevention of Leaching: Immobilization within a robust matrix like a MOF or a polymer can enhance the catalyst's chemical and thermal stability. researchgate.netnih.gov The support structure protects the active catalytic sites from degradation and prevents bimolecular decomposition pathways that can occur in solution. osti.gov The strong interaction between the catalyst and the support, whether through covalent bonds or encapsulation within pores, effectively minimizes or prevents the leaching of the catalyst into the product stream. rsc.orgmdpi.com For example, hot filtration tests on heterogeneous catalysts have shown that the reaction stops upon removal of the solid catalyst, confirming that the active species are not leaching into the solution. nih.gov

Improved Process Flow and Product Purity: The use of immobilized catalysts is highly amenable to continuous flow manufacturing processes. mit.edu The catalyst can be packed into a fixed-bed reactor through which the reactants flow, yielding the product continuously. ethz.ch This setup offers better control over reaction parameters, improved efficiency, and enhanced safety compared to batch processes. Furthermore, the prevention of catalyst leaching leads to products with very low levels of metal contamination. mit.edunih.gov This is particularly crucial in the synthesis of fine chemicals and pharmaceutical intermediates, where stringent regulations limit the presence of heavy metals in the final product. mit.edu The reduction of metal contamination simplifies the product purification steps, saving time, resources, and reducing waste generation. nih.gov

Table 2: Key Advantages of Immobilizing this compound-Based Catalysts

| Advantage | Description | Implication for Process |

|---|---|---|

| Facile Catalyst Separation | The catalyst can be easily removed from the product mixture via physical methods like filtration. nih.gov | Simplifies downstream processing, reduces energy consumption. |

| Enhanced Catalyst Stability | The solid support protects the catalyst from degradation and deactivation pathways. rsc.orgosti.gov | Longer catalyst lifetime, consistent performance over time. |

| Catalyst Reusability | The recovered catalyst can be used for multiple reaction cycles with minimal loss of activity. nih.gov | Reduces overall catalyst cost, improves process economics and sustainability. heraeus-precious-metals.com |

| Minimized Leaching | The active catalytic species are strongly bound to the support, preventing contamination of the product. rsc.orgmdpi.com | Higher product purity, simplified purification, meets regulatory standards for metal content. mit.edu |

| Suitability for Flow Chemistry | Immobilized catalysts can be used in packed-bed reactors for continuous manufacturing. mit.edu | Enables efficient, scalable, and automated production processes. |

| Prevention of Decomposition | Avoidance of bimolecular decomposition routes that can occur with soluble catalysts. osti.gov | Higher catalyst turnover numbers (TON) and overall process efficiency. |

Advanced Characterization and Computational Studies of S 1 Ferrocenylethanol Systems

Spectroscopic Techniques for Mechanistic Insights and Complex Analysis

Advanced spectroscopic methods are indispensable for a deeper understanding of the structural and stereochemical aspects of (S)-1-Ferrocenylethanol systems, moving beyond simple compound identification to detailed mechanistic and complexation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural and stereochemical analysis of this compound and its derivatives. The presence of a chiral center at the carbon atom adjacent to the ferrocenyl group induces diastereotopicity in the protons and carbons of the cyclopentadienyl (B1206354) (Cp) rings. stackexchange.com This results in distinct signals for the otherwise equivalent C2/C5 and C3/C4 carbons of the substituted Cp ring, appearing as separate peaks in the ¹³C NMR spectrum. stackexchange.com The chemical shifts of the carbons in the ferrocenyl moiety typically appear in the range of 65–80 ppm. stackexchange.com

Detailed ¹H and ¹³C NMR analyses are crucial for confirming the stereochemical outcome of reactions involving this compound. For instance, in the synthesis of chiral ferrocenylamine ligands, NMR is used to verify the retention of configuration during nucleophilic substitution reactions. acs.org Furthermore, computational studies have been conducted to benchmark different Density Functional Theory (DFT) methods for accurately predicting ¹H and ¹³C NMR chemical shifts in substituted ferrocenes, which aids in the assignment of complex spectra. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts for 1-Ferrocenylethanol

| Carbon Atom | Chemical Shift (ppm) |

| -CH₃ | 23.700 |

| CH (adjacent to -OH) | 65.569 |

| Unsubstituted Cp | 68.344 |

| Substituted Cp (C2/C5) | 66.138 / 66.183 |

| Substituted Cp (C3/C4) | 67.924 |

| Substituted Cp (C1) | 94.755 |

Note: Data extracted from a public chemistry forum discussing the assignment of the ¹³C NMR spectrum of 1-ferrocenylethanol. stackexchange.com

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization and Interactions

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides invaluable information about the absolute configuration and conformational preferences of chiral molecules like this compound. libretexts.orgyoutube.com These techniques measure the differential absorption or rotation of left and right circularly polarized light by a chiral sample. libretexts.org

For ferrocene (B1249389) derivatives, CD spectroscopy can be used to study the interactions between the chiral ferrocenyl moiety and other molecules, such as cyclodextrins. science.govresearchgate.net The induced CD spectra upon complex formation can reveal details about the binding geometry and enantioselectivity of the interaction. books-library.website For example, enantiomeric-enriched ferrocene-modified pyrazoles, synthesized from this compound, have been studied using CD spectroscopy in conjunction with HPLC on chiral stationary phases to understand the principles of chiral recognition. science.govresearchgate.net The specific rotation, determined by polarimetry (a form of ORD), is a key characteristic used to confirm the enantiomeric purity of this compound and its derivatives. dicp.ac.cn

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for investigating the properties and reactivity of this compound systems at the molecular level. ficp.ac.runih.gov

Conformational Analysis and Stereoselectivity Prediction

DFT calculations are employed to perform conformational analyses of this compound and its derivatives, identifying the most stable rotamers and predicting the stereochemical outcomes of reactions. ficp.ac.ru For example, in the design of new chiral organocatalysts derived from ferrocene, DFT was used to analyze the conformational freedom of different ferrocenyl pyrrolidine (B122466) structures, leading to the selection of a candidate with reduced flexibility and potentially higher stereoselectivity. unibo.it These calculations can predict which face of a prochiral substrate is more likely to be attacked, thus forecasting the enantiomeric excess of the product. acs.org

Elucidation of Reaction Mechanisms and Transition States in Catalysis

DFT studies are instrumental in elucidating the detailed mechanisms of catalytic reactions involving this compound-derived ligands. acs.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire reaction pathway. acs.org For instance, in gold(I)-catalyzed cycloaddition reactions using chiral ferrocenyl phosphine (B1218219) ligands, DFT calculations have been used to identify the lowest-energy transition state, explaining the observed enantioselectivity. acs.org These studies can reveal the subtle noncovalent interactions that stabilize the favored transition state. acs.org

Ligand-Substrate Interactions and Chiral Pocket Analysis

Understanding the interactions between a chiral ligand derived from this compound and a substrate is key to explaining and predicting enantioselectivity. DFT calculations allow for the detailed analysis of the "chiral pocket" created by the ligand around the metal center. acs.org Researchers can visualize and quantify crucial interactions, such as CH-π and π-π stacking, between the ligand and the substrate in the transition state. acs.org Furthermore, computational methods like Constrained Density Functional Theory (CDFT) can be used to evaluate the electronic couplings between different parts of a molecule, which is relevant for understanding electron transfer processes in ferrocene-based systems. mdpi.com Quantum chemical calculations have also been used to study the interaction energies between enantiomers of ferrocene derivatives, including 1-ferrocenylethanol, and chiral selectors like cyclodextrins, correlating these energies with experimental chromatographic separation data. researchgate.netficp.ac.ru

Future Research Directions and Emerging Applications

Novel Ligand Design Strategies Based on the (S)-1-Ferrocenylethanol Scaffold

The this compound molecule serves as a foundational building block for a diverse and expanding family of chiral ligands, which are crucial for asymmetric catalysis. Research in this area focuses on creating ligands with tunable steric and electronic properties to achieve higher efficiency and enantioselectivity in a wide range of chemical reactions.

A primary strategy involves the derivatization of the hydroxyl group and the introduction of phosphine (B1218219) moieties, often at the C2 position of the ferrocene (B1249389) ring, to create powerful bidentate ligands. For instance, the development of 1,2-ferrocene-based phosphine ligands has been a significant area of interest. acs.org A modular approach allows for the synthesis of a library of chiral gold(I) complexes from commercially available precursors like (R,Sp)- or (S,Rp)-(PPFA), which themselves can be derived from this compound precursors. acs.org These new ligand scaffolds are instrumental in asymmetric gold-catalyzed reactions, such as the cycloaddition of arylenynes. acs.org

Another avenue of exploration is the synthesis of multi-ferrocene-based ligands, where the this compound unit can be incorporated to build larger, more complex structures. acs.org These ligands, featuring multiple redox-active ferrocene centers, offer unique electronic properties and the potential for cooperative effects in catalysis. acs.org Research also extends to P-chirogenic phosphine ligands, where the phosphorus atom itself is a stereocenter, adding another layer of chiral control. acs.org The synthesis of ferrocenyl amino-phosphines represents yet another class of ligands derived from the ferrocenylethanol scaffold, which have shown potential not only in catalysis but also in medicinal chemistry. researchgate.net

Future design strategies are likely to focus on:

Modular Synthesis: Developing simple, efficient, and scalable synthetic routes to a wide variety of ligands from a common this compound-derived intermediate. acs.org

Heteroatom Diversity: Incorporating a wider range of donor atoms beyond phosphorus and nitrogen, such as sulfur and oxygen, to fine-tune the ligand's coordination properties. acs.org

Redox-Switchable Catalysis: Exploiting the reversible redox chemistry of the ferrocene core to create "smart" catalysts whose activity can be turned on or off by an external stimulus. acs.org

Table 1: Examples of Novel Ligand Types Derived from Ferrocenyl Scaffolds

| Ligand Type | Key Features | Representative Application |

| 1,2-Disubstituted Ferrocenyl Phosphines | Combines central and planar chirality; often features a phosphine and a nitrogen-containing heterocycle. | Enantioselective gold(I)-catalyzed cycloadditions. acs.org |

| Ferrocenyl Amino-phosphines | Incorporates an amino group, allowing for hydrogen bonding and other non-covalent interactions. | Asymmetric catalysis and potential as cytotoxic agents. researchgate.net |

| Multi-Ferrocene Ligands | Contains two or more ferrocene units, enabling unique electronic properties and potential for redox-switching. | Palladium-catalyzed mono-α-arylation of ketones. acs.org |

| Ferrocene-Modified Pyrazoles | Synthesized via direct substitution of the alcohol with a pyrazole (B372694) ring under acidic conditions. | Chiral recognition and potential catalytic applications. mdpi.com |

Integration of this compound Chemistry into Green Chemistry Principles and Sustainable Catalysis

The principles of green chemistry—reducing waste, using less hazardous substances, and improving energy efficiency—are increasingly influencing synthetic chemistry. The chemistry of this compound is being adapted to align with these principles, both in its own synthesis and in its application as a catalyst precursor.